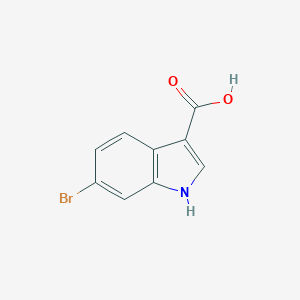

6-Bromo-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

6-Bromo-1H-indole-3-carboxylic acid is a brominated derivative of indole-3-carboxylic acid. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-3-carboxylic acid typically involves the bromination of indole-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction where indole-3-carboxylic acid is treated with bromine in the presence of a suitable solvent like acetic acid. The reaction proceeds under mild conditions, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include 6-azido-1H-indole-3-carboxylic acid and 6-thio-1H-indole-3-carboxylic acid.

Oxidation Reactions: Products include 6-bromoindole-3-carboxaldehyde and 6-bromoindole-3-carboxylic acid derivatives.

Reduction Reactions: Products include 6-bromoindole-3-methanol.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

6-Bromo-1H-indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, making it a valuable component in drug formulation processes .

Case Study:

Research has indicated that derivatives of this compound exhibit neuroprotective effects. For instance, studies have shown that certain analogs can modulate neurotransmitter systems, providing potential therapeutic benefits for conditions like Alzheimer's disease .

Biological Research

Understanding Disease Mechanisms:

The compound is employed extensively in biological studies to investigate the mechanisms of action of indole derivatives. These investigations help elucidate the roles of indoles in cellular processes and disease pathways, contributing to our understanding of various biological phenomena .

Fluorescent Probes:

Due to its unique structural properties, this compound is utilized in the development of fluorescent probes. These probes are essential for imaging techniques that visualize biological processes in live cells, facilitating real-time observation of cellular dynamics .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound is recognized as a valuable building block for synthesizing complex molecules with diverse functional groups. Its reactivity allows chemists to create new materials and compounds that can be used across various applications, from pharmaceuticals to materials science .

Synthesis Example:

A notable reaction involves the methylation of this compound to produce its methyl ester derivative. This transformation showcases its versatility as a precursor in synthetic pathways .

Environmental Chemistry

Studying Pollutant Behavior:

Researchers utilize this compound to study its interactions within environmental systems. This includes understanding its behavior as a pollutant and its degradation pathways, which are critical for assessing environmental impact and developing remediation strategies .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 6-Bromo-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets vary depending on the specific derivative and application.

Comparaison Avec Des Composés Similaires

- 5-Bromo-1H-indole-3-carboxylic acid

- 6-Chloro-1H-indole-3-carboxylic acid

- 6-Fluoro-1H-indole-3-carboxylic acid

Comparison: 6-Bromo-1H-indole-3-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which significantly influences its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative often exhibits higher reactivity in substitution reactions and different biological profiles due to the size and electronegativity of the bromine atom .

Activité Biologique

6-Bromo-1H-indole-3-carboxylic acid is a significant indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their role in various pharmacological applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₆BrNO₂

- Molecular Weight : 240.06 g/mol

- Boiling Point : 470.9 °C at 760 mmHg

- Purity : ≥98% .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including HT-29 (colorectal), A549 (lung), and MDA-MB-231 (breast) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | 15.2 | Apoptosis induction |

| Similar Indole Derivative | A549 | 12.5 | Cell cycle arrest |

| Similar Indole Derivative | MDA-MB-231 | 10.8 | Apoptosis induction |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Research has shown that it can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using clinical isolates of bacteria. The compound showed effective inhibition against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Adenylate Cyclase : Modulates signaling pathways related to inflammation.

- 5-HT Receptor : Implicated in neuropharmacological effects.

These interactions contribute to its diverse pharmacological profile .

Propriétés

IUPAC Name |

6-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNZWYJJSSRJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570991 | |

| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101774-27-0 | |

| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 6-Bromo-1H-indole-3-carboxylic acid?

A1: this compound has the molecular formula C9H6BrNO2. [] Its structure consists of an indole ring with a bromine atom substituted at the 6-position and a carboxylic acid group at the 3-position. Spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry (ESI, EI, and GS-MS) were used to elucidate its structure. [] Additionally, X-ray crystallography revealed that the dihedral angle between the –COOH group and the indole ring system is 6° (4°). []

Q2: What is the biological activity of this compound and related compounds?

A2: Research suggests that this compound and its derivatives, such as its methyl ester, exhibit inhibitory activity against the growth of Staphylococcus epidermidis. [] This finding suggests potential antibacterial properties for this class of compounds.

Q3: Where is this compound naturally found?

A3: this compound has been isolated from various marine sponges. These include Iotrochota purpurea found in Indonesia [] and specific species of Thorectandra and Smenospongia. [] This highlights the role of marine organisms as a source of novel bioactive compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.